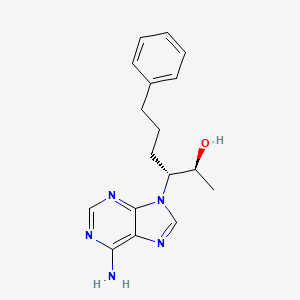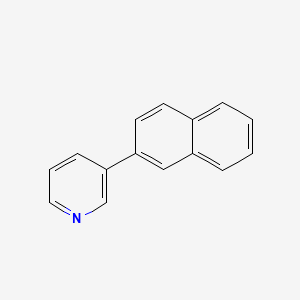
3-(6-morpholino-9H-purin-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Morpholino-9H-purin-2-yl)phenol is a synthetic organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a morpholine ring attached to the purine nucleus, which is further substituted with a phenol group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-morpholino-9H-purin-2-yl)phenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Purine Nucleus: The purine nucleus is synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the purine nucleus is replaced by the morpholine moiety.
Attachment of the Phenol Group: The phenol group is introduced through electrophilic aromatic substitution reactions, where the purine nucleus is treated with phenol under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to facilitate large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(6-Morpholino-9H-purin-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The purine nucleus can be reduced under specific conditions to yield dihydropurine derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the phenol and morpholine moieties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and various acids or bases depending on the desired substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropurine derivatives.
Substitution: Various substituted purine and phenol derivatives.
Scientific Research Applications
3-(6-Morpholino-9H-purin-2-yl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(6-morpholino-9H-purin-2-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of key substrates involved in cell signaling pathways . This inhibition can lead to the disruption of cellular processes such as proliferation and survival, making it a potential therapeutic agent for cancer treatment.
Comparison with Similar Compounds
Similar Compounds
6-Morpholino-9H-purine: Lacks the phenol group but shares the morpholine and purine structure.
2-Aryladenine Derivatives: Similar purine nucleus with various aryl substitutions.
6-Amino-9H-purine Derivatives: Contains an amino group instead of the morpholine ring.
Uniqueness
3-(6-Morpholino-9H-purin-2-yl)phenol is unique due to the presence of both the morpholine ring and the phenol group, which confer distinct chemical and biological properties. This dual functionality allows for versatile interactions with biological targets and enhances its potential as a therapeutic agent.
Properties
Molecular Formula |
C15H15N5O2 |
|---|---|
Molecular Weight |
297.31 g/mol |
IUPAC Name |
3-(6-morpholin-4-yl-7H-purin-2-yl)phenol |
InChI |
InChI=1S/C15H15N5O2/c21-11-3-1-2-10(8-11)13-18-14-12(16-9-17-14)15(19-13)20-4-6-22-7-5-20/h1-3,8-9,21H,4-7H2,(H,16,17,18,19) |
InChI Key |
FUDQNOGEMXSUSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2NC=N3)C4=CC(=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(hexa-1,3-dienyloxy)-9H-pyrido[3,4-b]indole](/img/structure/B10842531.png)







![3-(Benzo[b]thiophen-5-yl)-3-benzylpyrrolidine](/img/structure/B10842572.png)



